2-Methyl-1-(piperidin-4-yl)piperidine
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Overview
Description
2-Methyl-1-(piperidin-4-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and another piperidine ring at the 4-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperidin-4-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a primary amine with diols catalyzed by a Cp*Ir complex can yield piperidine derivatives . Another method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .
Industrial Production Methods
Industrial production of piperidine derivatives often involves scalable processes such as continuous flow reactions. These methods ensure high yields and purity of the final product. For example, the use of Grignard reagents in a continuous flow setup has been demonstrated to produce enantioenriched piperidines efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperidin-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-Methyl-1-(piperidin-4-yl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperidin-4-yl)piperidine involves its interaction with specific molecular targets. For instance, piperidine derivatives can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. They can also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer effects.
Matrine: Another piperidine derivative with antiproliferative properties.
Uniqueness
2-Methyl-1-(piperidin-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual piperidine rings make it a versatile scaffold for drug design and synthesis .
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-methyl-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C11H22N2/c1-10-4-2-3-9-13(10)11-5-7-12-8-6-11/h10-12H,2-9H2,1H3 |
InChI Key |
ZXUICRDVIUWNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2CCNCC2 |
Origin of Product |
United States |
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